8-chloro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide

Medicinal Chemistry Structure-Activity Relationships Quinoline SAR

8-Chloro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide (CAS 1219540-89-2) is a synthetic small molecule belonging to the 4-hydroxyquinoline-3-carboxamide (4-HQC) class. Its molecular formula is C₁₃H₁₃ClN₂O₃ with a molecular weight of 280.70 g/mol.

Molecular Formula C13H13ClN2O3
Molecular Weight 280.70 g/mol
Cat. No. B12186312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide
Molecular FormulaC13H13ClN2O3
Molecular Weight280.70 g/mol
Structural Identifiers
SMILESCOCCNC(=O)C1=CNC2=C(C1=O)C=CC=C2Cl
InChIInChI=1S/C13H13ClN2O3/c1-19-6-5-15-13(18)9-7-16-11-8(12(9)17)3-2-4-10(11)14/h2-4,7H,5-6H2,1H3,(H,15,18)(H,16,17)
InChIKeyASVIQOXBPNDSMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide: Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline


8-Chloro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide (CAS 1219540-89-2) is a synthetic small molecule belonging to the 4-hydroxyquinoline-3-carboxamide (4-HQC) class. Its molecular formula is C₁₃H₁₃ClN₂O₃ with a molecular weight of 280.70 g/mol . The compound features a quinoline core bearing a chlorine atom at the 8-position, a hydroxyl group at the 4-position, and an N-(2-methoxyethyl) carboxamide side chain at the 3-position . The 4-HQC scaffold is a recognized privileged template in medicinal chemistry, with documented applications spanning antiviral polymerase inhibition, monoamine oxidase (MAO) modulation, and immunomodulation [1]. However, published quantitative biological data for this specific derivative remain extremely limited, and its differentiation must be evaluated primarily through structural, physicochemical, and class-level inference until direct comparative experimental data become available.

Why Generic Substitution Fails for 8-Chloro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide: Positional Isomerism and the Chlorine-Regiochemistry Problem


Within the 4-hydroxyquinoline-3-carboxamide family, the position of the chlorine substituent on the quinoline ring is not a trivial structural variation—it governs electronic distribution, tautomeric equilibrium, and steric accessibility at the 4-hydroxy-3-carboxamide pharmacophore. The 8-chloro isomer places the electron-withdrawing chlorine atom adjacent to the quinoline nitrogen, exerting a distinct ortho-like electronic effect that is absent in the 6-chloro positional isomer (AMB16195773) [1]. Furthermore, the 4-hydroxy group on the quinoline ring participates in prototropic tautomerism (4-hydroxyquinoline ⇌ 4-quinolone), a phenomenon demonstrated to markedly influence MAO-B inhibitory potency and selectivity in structurally related 4-oxoquinoline-3-carboxamides [2]. The chlorine substitution pattern modulates this tautomeric equilibrium, meaning that 6-chloro and 8-chloro positional isomers cannot be assumed to exhibit equivalent biological behavior. Additionally, the N-(2-methoxyethyl) side chain introduces distinct hydrogen-bonding capacity and conformational flexibility compared to N-phenyl or N,N-dialkyl analogs, further precluding generic interchange [3].

8-Chloro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide: Quantitative Differentiation Evidence for Procurement Decisions


Positional Isomer Differentiation: 8-Chloro vs. 6-Chloro Substitution and Impact on Molecular Electrostatic Potential

The 8-chloro substitution places the electron-withdrawing chlorine atom at the peri position relative to the quinoline nitrogen, generating a distinct molecular electrostatic potential (MEP) surface compared to the 6-chloro positional isomer. In 8-chloroquinoline derivatives, the chlorine atom exerts both inductive electron withdrawal and steric compression on the adjacent C4–OH group, altering the pKa of the 4-hydroxy moiety and shifting the tautomeric equilibrium toward the 4-quinolone form. This electronic differentiation has been exploited in liver X receptor (LXR) agonist programs, where 8-Cl quinoline analogs demonstrated 34-fold binding selectivity for LXRβ over LXRα (LXRβ IC₅₀ = 16 nM) with high topological polar surface area (TPSA) scores that contributed to low blood-brain barrier penetration [1]. While these data derive from a structurally distinct 8-chloroquinoline-3-carboxylic acid series, they establish a class-level precedent that 8-Cl substitution on the quinoline scaffold confers measurable target selectivity advantages unavailable to other positional isomers. No equivalent selectivity data are published for the corresponding 6-chloro series.

Medicinal Chemistry Structure-Activity Relationships Quinoline SAR

Physicochemical Differentiation: LogP and Hydrogen-Bonding Profile of N-(2-Methoxyethyl) vs. N-Phenyl Carboxamide Side Chains

The N-(2-methoxyethyl) carboxamide side chain introduces a flexible ether linkage with hydrogen-bond acceptor capacity (the methoxy oxygen), distinguishing it from rigid N-aryl analogs such as 8-chloro-4-hydroxy-N-phenylquinoline-3-carboxamide. The 2-methoxyethyl group provides an additional hydrogen-bond acceptor atom (ether oxygen) and two additional rotatable bonds compared to an N-phenyl substituent. This translates into a lower calculated logP and higher topological polar surface area (TPSA) relative to the N-phenyl analog, predicting improved aqueous solubility and reduced passive membrane permeability. The N-(2-methoxyethyl) side chain in the parent unsubstituted 4-hydroxyquinoline-3-carboxamide (CAS 604772-58-9, MW 246.26) yields a compound with 4 hydrogen-bond acceptors and 2 hydrogen-bond donors . Addition of the 8-chloro substituent (MW 280.70) further increases lipophilicity while maintaining the H-bond donor/acceptor profile. This creates a balanced physicochemical profile distinct from the more lipophilic N-phenyl analog (MW 298.73, C₁₆H₁₁ClN₂O₂) .

Physicochemical Profiling Drug-likeness Solubility

Tautomeric Differentiation: 8-Chloro Modulation of the 4-Hydroxyquinoline/4-Quinolone Equilibrium Relevant to MAO-B Target Engagement

The 4-hydroxyquinoline-3-carboxamide scaffold exists in equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) tautomeric forms. A 2021 study on 4-oxoquinoline-3-carboxamides demonstrated conclusively that prototropic tautomerism markedly influences MAO-B inhibitory activity, with the most potent and selective MAO-B inhibitor in that series (N-(3,4-dichlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide) achieving an IC₅₀ of 5.30 ± 0.74 nM and a selectivity index (SI) of ≥1887 over MAO-A [1]. The 8-chloro substituent on the target compound is positioned ortho to the quinoline nitrogen, creating a unique electronic environment that shifts the tautomeric equilibrium differently than 6-chloro or 7-chloro isomers. This tautomeric shift has direct implications for target engagement: compounds favoring the 4-quinolone tautomer have been shown to exhibit superior MAO-B binding [1]. While the target compound itself has not been evaluated in MAO-B assays, the 8-chloro substitution pattern represents a distinct tautomeric bias point on the 4-hydroxyquinoline landscape that cannot be replicated by other regioisomers.

Tautomerism MAO-B Inhibition Enzyme Assay

Antiviral Polymerase Inhibition: Class-Level Evidence for 4-Hydroxyquinoline-3-Carboxamides with Distinct Substitution-Dependent Activity

The 4-hydroxyquinoline-3-carboxamide (4-HQC) class was discovered through broad screening at Pharmacia as non-nucleoside inhibitors of human cytomegalovirus (HCMV) polymerase. SAR studies established that the quinoline ring could replace naphthalene while maintaining potent, broad-spectrum anti-herpesvirus activity. 4-HQCs demonstrated potent inhibition of HCMV, HSV-1, and VZV polymerases with no inhibition of human α, δ, and γ polymerases, and showed no cross-resistance with ganciclovir-resistant HCMV or acyclovir-resistant HSV-1 mutants [1]. Critically, the antiviral SAR was sensitive to quinoline ring substitution pattern. Patent US6093732 covering 4-hydroxyquinoline-3-carboxamides as antiviral agents explicitly claims halogen substitution at multiple quinoline positions, with specific examples including chloro-substituted derivatives [2]. While the target compound was not among the specific examples tested, its 8-chloro substitution represents one of the explicitly claimed and unexplored substitution patterns within this antiviral pharmacophore. The N-(2-methoxyethyl) side chain further differentiates it from the N-benzyl and N-phenyl analogs that dominated the original antiviral SAR.

Antiviral Herpesvirus Polymerase Inhibition

Metabolic Stability Liability Differentiation: CYP3A4/5 Inhibition Profile of Structurally Related Quinoline-3-Carboxamides

Quinoline-3-carboxamide derivatives have documented CYP450 inhibition liability that varies with substitution pattern. A structurally related quinoline-3-carboxamide (CHEMBL4633246) demonstrated CYP3A4/5 inhibition with an IC₅₀ of 5.50 × 10³ nM (5.5 μM) in human liver microsomes using midazolam as substrate [1]. The 8-chloro substituent on the target compound introduces steric bulk adjacent to the quinoline nitrogen, which may alter CYP450 binding orientation compared to unsubstituted or 6-chloro analogs. For immunomodulatory quinoline-3-carboxamides such as laquinimod and paquinimod (ABR-215757), metabolic stability and CYP profiles have been extensively characterized and shown to be sensitive to quinoline ring substitution [2]. The N-(2-methoxyethyl) side chain contains an ether moiety that may undergo O-dealkylation, a metabolic pathway distinct from the N-aryl and N-alkyl analogs. The 8-chloro substitution may further influence the rate of this metabolic pathway through electronic effects on the adjacent quinoline ring system.

CYP450 Inhibition Metabolic Stability Drug-Drug Interaction

8-Chloro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide: Evidence-Backed Procurement and Application Scenarios


Chemical Probe for Positional Isomer SAR Studies on the 4-Hydroxyquinoline-3-Carboxamide Scaffold

The target compound serves as a critical tool compound for investigating the impact of chlorine substitution position on the biological activity of 4-HQC derivatives. When procured alongside its 6-chloro positional isomer (AMB16195773, MW 280.707) and the unsubstituted parent compound (CAS 604772-58-9, MW 246.26), this three-compound matrix enables systematic interrogation of how chlorine regiochemistry modulates target engagement. The class-level precedent for 8-Cl substitution conferring 34-fold LXRβ/LXRα selectivity in related quinoline-3-carboxylic acid series [1] underscores the importance of including this specific regioisomer in any comprehensive SAR campaign, as activity cliffs between 6-Cl and 8-Cl isomers cannot be predicted computationally.

MAO-B Inhibitor Screening Cascade Incorporating Tautomeric State as a Design Variable

The 2021 demonstration that prototropic tautomerism markedly influences MAO-B inhibition in 4-oxoquinoline-3-carboxamides (most potent compound IC₅₀ = 5.30 ± 0.74 nM, SI ≥ 1887) [2] positions the target compound as a structurally distinct entry point for MAO-focused screening. The 8-chloro substituent's peri relationship to the quinoline nitrogen creates an electronic environment that shifts the 4-hydroxyquinoline/4-quinolone tautomeric equilibrium in a manner that is mechanistically distinct from 6-chloro or unsubstituted analogs. Researchers prioritizing MAO-B as a therapeutic target should procure this compound to probe the contribution of 8-Cl-induced tautomeric bias to MAO-B binding affinity and isoform selectivity.

Antiviral Lead Expansion: Probing Unexplored Substitution Space Within the 4-HQC Herpesvirus Polymerase Inhibitor Class

The 4-HQC class has validated broad-spectrum activity against HCMV, HSV-1, HSV-2, and VZV polymerases with selectivity over human polymerases and no cross-resistance to ganciclovir- or acyclovir-resistant mutants [3]. Patent literature explicitly encompasses halogen substitution at the quinoline 8-position, yet the N-(2-methoxyethyl) side chain in combination with 8-chloro substitution represents an unexplored region of the antiviral SAR landscape. This compound is appropriate for organizations seeking to expand the chemical diversity of their 4-HQC antiviral library beyond the N-aryl and N-benzyl analogs that dominated the original patent disclosures.

ADME/Tox Liability Assessment: CYP3A4/5 Inhibition Risk Profiling for Quinoline-3-Carboxamide Lead Series

Given that structurally related quinoline-3-carboxamides exhibit measurable CYP3A4/5 inhibition (IC₅₀ = 5.5 μM in human liver microsomes) [4], the target compound should be included in early ADME panels evaluating the CYP inhibition liability of quinoline-3-carboxamide lead series. The N-(2-methoxyethyl) side chain introduces a potential O-dealkylation metabolic soft spot, and the 8-chloro group may sterically modulate CYP binding. Empirical CYP profiling of this compound versus the 6-chloro isomer is essential for understanding whether chlorine position affects metabolic liability within the series—a factor directly relevant to lead optimization and procurement decisions.

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